

analytical methods for 4'-Methylbiphenyl-2-carboxylic acid methyl ester characterization

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Compound of Interest

Compound Name: 4'-Methylbiphenyl-2-carboxylic acid methyl ester

Cat. No.: B130163

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An In-Depth Guide to the Analytical Characterization of **4'-Methylbiphenyl-2-carboxylic acid methyl ester**

Application Note & Standard Operating Protocols

Introduction

4'-Methylbiphenyl-2-carboxylic acid methyl ester, a key intermediate in the synthesis of pharmaceutically active compounds such as the angiotensin II receptor blocker Telmisartan, demands rigorous analytical characterization to ensure identity, purity, and quality.^{[1][2]} Its molecular structure, featuring two aromatic rings with a specific substitution pattern, presents a unique analytical profile.^[1] This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the definitive characterization of this compound, intended for researchers and professionals in organic synthesis and drug development.

The methodologies outlined herein are designed to provide an orthogonal approach, where each technique offers complementary information, leading to an unambiguous confirmation of the molecule's structure and purity. We will delve into chromatographic separation via High-Performance Liquid Chromatography (HPLC), and spectroscopic elucidation through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. The rationale behind parameter selection and potential outcomes are discussed to provide a framework that is both instructional and practical.

Physicochemical Properties

A foundational understanding of the compound's physical properties is crucial for selecting appropriate analytical conditions.

Property	Value	Source
IUPAC Name	methyl 2-(4-methylphenyl)benzoate	[1]
Molecular Formula	C ₁₅ H ₁₄ O ₂	[1]
Molecular Weight	226.27 g/mol	[1]
Appearance	Colorless liquid or white/light yellow solid	[1] [3]
Melting Point	55 - 61 °C	[1] [4]
Boiling Point	~359.4 °C at 760 mmHg	[1]
CAS Number	114772-34-8	[4]

Part 1: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC)

Principle of Analysis: High-Performance Liquid Chromatography is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like **4'-Methylbiphenyl-2-carboxylic acid methyl ester**. We employ Reversed-Phase HPLC (RP-HPLC), where the analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase. The biphenyl structure provides a strong chromophore, making UV detection highly effective and sensitive. This method is ideal for separating the target compound from starting materials, by-products, and other impurities.[\[5\]](#)

Experimental Protocol: RP-HPLC

- Instrumentation:

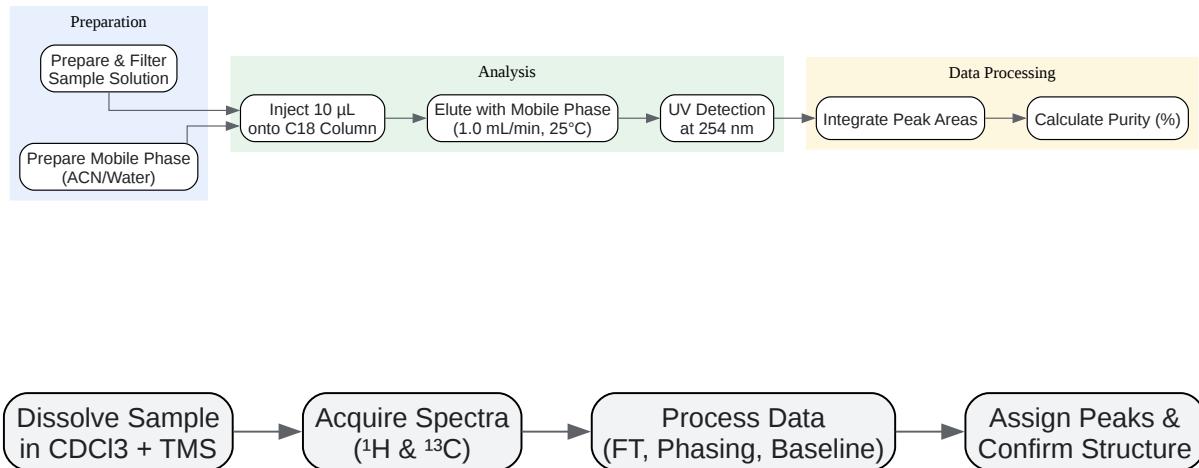
- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
- Reagent and Sample Preparation:
 - Mobile Phase A: HPLC-grade water.
 - Mobile Phase B: HPLC-grade Acetonitrile (ACN).
 - Sample Diluent: A mixture of Acetonitrile and water (e.g., 70:30 v/v) to match the mobile phase starting conditions, ensuring good peak shape.[5]
 - Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute as necessary.
 - Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
- Chromatographic Conditions:

Parameter	Setting	Rationale
Mobile Phase	Gradient or Isocratic. Start with 70:30 ACN:Water.	An isocratic method is simpler for routine QC, while a gradient can resolve more complex impurity profiles.[5]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[5]
Column Temperature	25 °C	Maintains consistent retention times by controlling the viscosity of the mobile phase and analyte interaction.[5]
Injection Volume	10 µL	A typical volume that balances sensitivity with the risk of column overloading.[5]
Detection Wavelength	254 nm	The aromatic biphenyl system exhibits strong absorbance at this wavelength, providing excellent sensitivity.[5]
Run Time	15-20 minutes	Sufficient to elute the main peak and any potential late-eluting impurities.

- Data Analysis:

- Identification: The primary peak in the sample chromatogram should have a retention time that matches the reference standard.
- Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

Workflow for HPLC Analysis

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Caption: Workflow for NMR Structural Confirmation.

Mass Spectrometry (MS)

Principle of Analysis: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile compound, providing chromatographic separation followed by mass analysis. [6] Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a reproducible fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: GC-MS

- Sample Preparation:
 - Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane. [6]
- Instrumentation & Parameters:

- GC: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm) suitable for separating aromatic compounds.
- Injector: 250 °C, Split mode.
- Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
- MS:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Interface Temperature: 280 °C.

Predicted Mass Spectrum Data The molecular ion peak should correspond to the molecular weight of the compound (226.27 g/mol). [\[1\]](#)

m/z	Ion	Interpretation
226	[M] ⁺	Molecular Ion
195	[M - OCH ₃] ⁺	Loss of the methoxy radical
167	[M - COOCH ₃] ⁺	Loss of the carbomethoxy group

| 165 | [C₁₃H₉]⁺ | Loss of methyl and ester functionality, formation of a stable fluorenyl cation |

Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS Identity Confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Analysis: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and simple method to confirm the presence of the key ester carbonyl group and the aromatic rings.

Experimental Protocol: FT-IR

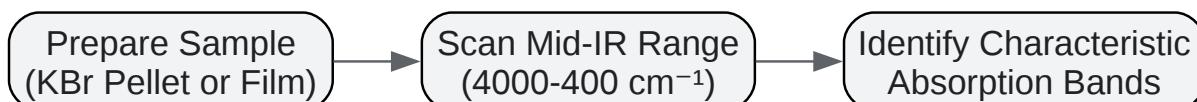
- **Sample Preparation:**
 - For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.
 - Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
- **Data Acquisition:**
 - Place the sample in the spectrometer.
 - Scan the mid-IR range (4000 - 400 cm^{-1}).
 - Acquire and average 16-32 scans to obtain a high-quality spectrum.

Predicted FT-IR Absorption Bands The expected absorption bands are based on characteristic frequencies for its functional groups. [\[7\]](#)[\[8\]](#)

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic
2960 - 2850	C-H Stretch	Aliphatic (CH_3)
~1720	C=O Stretch	Ester Carbonyl
~1600, ~1480	C=C Stretch	Aromatic Ring

| 1300 - 1100 | C-O Stretch | Ester |

Workflow for FT-IR Analysis



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Caption: Workflow for FT-IR Functional Group Analysis.

Conclusion

The comprehensive characterization of **4'-Methylbiphenyl-2-carboxylic acid methyl ester** is achieved through the synergistic application of chromatography and spectroscopy. HPLC provides a reliable assessment of purity, while the collective data from NMR, MS, and FT-IR delivers an unambiguous confirmation of the molecular structure. Adherence to these detailed protocols will ensure that the identity, purity, and quality of this critical pharmaceutical intermediate are rigorously controlled, meeting the high standards required for research and drug development.

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